Cas no 627461-50-1 (4-Pentyne-1,2-diol, (2S)-)

4-Pentyne-1,2-diol, (2S)- structure
4-Pentyne-1,2-diol, (2S)- structure
商品名:4-Pentyne-1,2-diol, (2S)-
CAS番号:627461-50-1
MF:C5H8O2
メガワット:100.116
CID:4077598
PubChem ID:11954560

4-Pentyne-1,2-diol, (2S)- 化学的及び物理的性質

名前と識別子

    • 4-Pentyne-1,2-diol, (2S)-
    • (2S)-pent-4-yne-1,2-diol
    • SCHEMBL16820705
    • (S)-Pent-4-yne-1,2-diol
    • 627461-50-1
    • EN300-7585423
    • インチ: InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1
    • InChIKey: AITIYGVGTCTFFC-YFKPBYRVSA-N

計算された属性

  • せいみつぶんしりょう: 100.052429494Da
  • どういたいしつりょう: 100.052429494Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 79.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.5

4-Pentyne-1,2-diol, (2S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7585423-0.1g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
0.1g
$342.0 2025-02-24
Enamine
EN300-7585423-2.5g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
2.5g
$1931.0 2025-02-24
1PlusChem
1P028JEU-50mg
(2S)-pent-4-yne-1,2-diol
627461-50-1 95%
50mg
$335.00 2024-04-22
Aaron
AR028JN6-500mg
(2S)-pent-4-yne-1,2-diol
627461-50-1 95%
500mg
$1081.00 2025-02-16
Aaron
AR028JN6-5g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95%
5g
$3955.00 2025-03-12
Enamine
EN300-7585423-0.05g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
0.05g
$229.0 2025-02-24
Enamine
EN300-7585423-10.0g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
10.0g
$4236.0 2025-02-24
Enamine
EN300-7585423-0.25g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
0.25g
$487.0 2025-02-24
Enamine
EN300-7585423-1.0g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
1.0g
$986.0 2025-02-24
Enamine
EN300-7585423-5.0g
(2S)-pent-4-yne-1,2-diol
627461-50-1 95.0%
5.0g
$2858.0 2025-02-24

4-Pentyne-1,2-diol, (2S)- 関連文献

4-Pentyne-1,2-diol, (2S)-に関する追加情報

Exploring the Unique Properties and Applications of 4-Pentyne-1,2-diol, (2S)- (CAS No. 627461-50-1)

In the realm of specialty chemicals, 4-Pentyne-1,2-diol, (2S)- (CAS No. 627461-50-1) stands out as a versatile chiral building block with significant potential in pharmaceuticals, agrochemicals, and advanced material synthesis. This compound, characterized by its alkyne and diol functional groups, has garnered attention for its stereoselective reactivity and ability to serve as a precursor in asymmetric synthesis. Researchers and industry professionals increasingly seek information on its synthetic routes, stereochemical purity, and industrial-scale applications, reflecting growing demand for enantiomerically pure intermediates.

The molecular structure of 4-Pentyne-1,2-diol, (2S)- features a terminal alkyne at position 4 and two hydroxyl groups at positions 1 and 2, with the (2S) configuration imparting crucial chiral properties. This configuration enables its use in catalytic asymmetric reactions, a hot topic in green chemistry as industries seek sustainable alternatives to traditional synthetic methods. Recent publications highlight its role in click chemistry applications, particularly in bioconjugation and polymer science, where its alkyne moiety participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC).

From a commercial perspective, 4-Pentyne-1,2-diol, (2S)- addresses several contemporary challenges in fine chemical production. Its chiral purity (>98% ee) makes it valuable for pharmaceutical synthesis, especially in developing single-enantiomer drugs - a major focus area for FDA approvals. The compound's bifunctional nature allows simultaneous participation in multiple reaction types, reducing synthetic steps in complex molecule assembly. Analytical data from recent studies confirm excellent thermal stability up to 150°C, expanding its utility in high-temperature processes.

Innovative applications are emerging in material science, where researchers utilize 4-Pentyne-1,2-diol, (2S)- as a monomer for functional polymer synthesis. Its hydroxyl groups enable polycondensation reactions, while the alkyne group provides sites for post-polymerization modification. This dual functionality aligns with current trends toward smart materials and responsive surfaces in nanotechnology. Safety evaluations confirm favorable toxicological profiles, supporting its adoption in biomedical applications.

Quality control protocols for CAS No. 627461-50-1 emphasize rigorous chiral HPLC analysis and spectroscopic characterization (1H/13C NMR, IR, MS). The compound typically appears as a colorless to pale yellow viscous liquid with defined refractive index and density parameters. Storage recommendations highlight protection from moisture and oxidation, with nitrogen atmospheres preferred for long-term stability. These specifications respond to frequent queries about handling procedures and shelf life optimization from industrial users.

Future research directions for 4-Pentyne-1,2-diol, (2S)- include exploring its potential in organocatalysis and metal-organic frameworks (MOFs) - two rapidly growing fields in chemical research. Its chiral diol structure shows promise for constructing asymmetric catalysts, while the alkyne functionality could facilitate novel MOF architectures. These developments position the compound as a key player in next-generation sustainable chemistry initiatives, addressing global demands for eco-friendly synthesis methods.

For synthetic chemists, understanding the stereoselective preparation of 4-Pentyne-1,2-diol, (2S)- remains crucial. Recent advances in enzymatic resolution and asymmetric hydrogenation have improved production efficiency, reducing the traditional reliance on chiral auxiliaries. Process chemists frequently search for optimized purification techniques to maintain high enantiomeric excess, with simulated moving bed (SMB) chromatography showing particular promise for industrial-scale separation.

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